2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
Overview
Description
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a compound that has been the subject of scientific research due to its unique structure and properties. It falls under the category of boron-containing compounds, which are known for their diverse applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions. For instance, Qing-mei Wu et al. (2021) synthesized compounds by spectroscopy methods (FT-IR, 1H NMR, 13C NMR, and MS), demonstrating the intricate steps required to form dioxaborolan-yl derivatives with specific structural features (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction and DFT calculations, revealing their optimized molecular crystal structures. Wu et al. (2021) compared DFT-optimized structures with X-ray diffraction data, confirming the molecular configuration and stability of the synthesized compounds (Wu et al., 2021).
Chemical Reactions and Properties
Compounds like 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergo various chemical reactions, including linkage isomerism as observed by Adam J. V. Marwitz et al. (2010), who studied the coordination chemistry and reactivity of BN benzonitrile derivatives, revealing their ability to undergo BCN-BNC linkage isomerism upon coordination to Cr(CO)5 (Marwitz et al., 2010).
Physical Properties Analysis
The physical properties, such as vibrational properties and crystal structures, offer insights into the stability and behavior of these compounds under different conditions. The detailed analysis by Wu et al. (2021) through vibrational studies and crystallography provides a comprehensive understanding of their physical characteristics (Wu et al., 2021).
Scientific Research Applications
Organic and Petrochemical Synthesis : It serves as an intermediate in acid-catalyzed heterolytic reactions, particularly in the synthesis of various organic compounds (Valiakhmetova, Bochkor, & Kuznetsov, 2008)(source).
Medicinal Chemistry : Certain derivatives of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile show high affinity for metabotropic glutamate receptors (mGluR5), making them potential positron emission tomography (PET) radioligands for brain imaging (Siméon et al., 2007)(source). Additionally, compounds like 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile are potent and selective mGlu5 receptor antagonists, which can be used in neuroscience and pharmacological research (Tehrani et al., 2005)(source).
Chemical Reactivity Studies : It reacts with acetonitrile to yield 2-methyl-5,6-dihydro(4H)-1,3-oxazines, a reaction that contributes to the understanding of chemical reactivity and synthesis pathways (Kuznetsov, Brusilovskii, & Mazepa, 2001)(source).
Structural and Reactivity Studies : It is studied for structural and reactivity characteristics, particularly in the context of dioxaphospholane compounds (Breuer, Karaman, Gibson, & Goldblum, 1989)(source).
Synthesis of Heterocycles : 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile can react with various hydroxy compounds and bases to form 2-substituted heterocycles, contributing to the field of heterocyclic chemistry (Srivastava & Bhardwaj, 1978)(source).
Materials Science : Its derivatives, like 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, are subjects of structural and vibrational properties studies, which are relevant in the field of materials science (Wu et al., 2021)(source).
Stereochhemical Studies : Substituted 1,3,2-oxazaborinanes and tetrahydro-1,3-oxazines, related to 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, are of interest for stereochemical studies and their use in organic synthesis (Kuznetsov, 2012)(source).
Photocycloaddition Reactions : It is involved in photocycloaddition reactions, which are significant in the field of photochemistry (Osselton, Eyken, Jans, & Cornelisse, 1985)(source).
Safety And Hazards
The compound is classified as a warning hazard . It has hazard statements H301-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P301+P310a-P305+P351+P338-P405-P501a .
properties
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZFVYFYAZUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393361 | |
Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile | |
CAS RN |
172732-52-4 | |
Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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